molecular formula C15H16FN3OS B7095406 N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methoxymethyl)pyrimidin-4-amine

N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methoxymethyl)pyrimidin-4-amine

Cat. No.: B7095406
M. Wt: 305.4 g/mol
InChI Key: NMCNQFKXWUKQSN-UHFFFAOYSA-N
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Description

N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methoxymethyl)pyrimidin-4-amine is a synthetic organic compound that combines a fluorinated thiochromene moiety with a methoxymethyl-substituted pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methoxymethyl)pyrimidin-4-amine typically involves multiple steps:

    Formation of the Thiochromene Core: The thiochromene core can be synthesized via a cyclization reaction of a suitable precursor, such as a 2-mercaptobenzaldehyde derivative, with an appropriate fluorinated reagent under acidic or basic conditions.

    Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Pyrimidine Coupling: The methoxymethyl-substituted pyrimidine can be synthesized separately and then coupled to the thiochromene core using a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety, continuous flow reactors could be employed.

    Catalysis: Use of catalysts to lower activation energy and increase reaction rates.

    Purification: Advanced purification techniques such as crystallization, chromatography, or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiochromene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thiochromene core, potentially altering the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorine-substituted positions or the methoxymethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Pyrimidines: From reduction reactions.

    Substituted Derivatives: From nucleophilic or electrophilic substitutions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which could be useful in drug development.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

Industry

    Material Science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methoxymethyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the thiochromene ring play crucial roles in binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methoxymethyl)pyrimidin-4-amine: Similar structure but with a chlorine atom instead of fluorine.

    N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methyl)pyrimidin-4-amine: Lacks the methoxymethyl group.

Uniqueness

    Fluorine Substitution: The presence of fluorine enhances the compound’s stability and lipophilicity, which can improve its pharmacokinetic properties.

    Methoxymethyl Group: This group can influence the compound’s solubility and reactivity, making it distinct from similar compounds.

This detailed overview provides a comprehensive understanding of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methoxymethyl)pyrimidin-4-amine, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-(methoxymethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3OS/c1-20-9-15-17-6-4-14(19-15)18-12-5-7-21-13-3-2-10(16)8-11(12)13/h2-4,6,8,12H,5,7,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCNQFKXWUKQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CC(=N1)NC2CCSC3=C2C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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